molecular formula C7H16N2O2 B15087224 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide

2-Ethylamino-N-(2-methoxy-ethyl)-acetamide

Cat. No.: B15087224
M. Wt: 160.21 g/mol
InChI Key: UKMOAWJUEOCKCT-UHFFFAOYSA-N
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Description

2-Ethylamino-N-(2-methoxy-ethyl)-acetamide is a chemical compound with the molecular formula C8H18N2O2. It is known for its unique structure, which includes an ethylamino group and a methoxyethyl group attached to an acetamide backbone. This compound has various applications in scientific research and industry due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide typically involves the reaction of ethylamine with 2-methoxyethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Ethylamino-N-(2-methoxy-ethyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino or methoxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides and ethers.

Scientific Research Applications

2-Ethylamino-N-(2-methoxy-ethyl)-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylamino-N-(2-methoxy-ethyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylamino-N-(2-methoxyethyl)propanamide
  • 2-Ethylamino-N-(2-methoxyethyl)butanamide

Uniqueness

2-Ethylamino-N-(2-methoxy-ethyl)-acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in various applications.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

2-(ethylamino)-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C7H16N2O2/c1-3-8-6-7(10)9-4-5-11-2/h8H,3-6H2,1-2H3,(H,9,10)

InChI Key

UKMOAWJUEOCKCT-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NCCOC

Origin of Product

United States

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